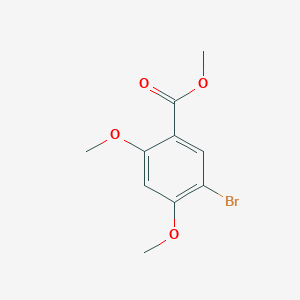

Methyl 5-bromo-2,4-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROGSBBDLIEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397461 | |

| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-51-0 | |

| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-bromo-2,4-dimethoxybenzoate synthesis from 2,4-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 5-bromo-2,4-dimethoxybenzoate, a valuable building block in organic synthesis, starting from 2,4-dimethoxybenzoic acid. The synthesis involves a two-step process: electrophilic bromination of the aromatic ring followed by Fischer esterification of the carboxylic acid functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow. The information is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the methoxy and ester groups can be modified to modulate the physicochemical properties of derivative compounds. This guide outlines a reliable synthetic route to this compound from the readily available starting material, 2,4-dimethoxybenzoic acid.

Synthetic Pathway

The synthesis of this compound from 2,4-dimethoxybenzoic acid is achieved through a two-step reaction sequence. The first step is the selective bromination of the electron-rich aromatic ring at the 5-position to yield 5-bromo-2,4-dimethoxybenzoic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final methyl ester.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2,4-dimethoxybenzoic acid

This procedure is adapted from standard bromination methods for activated aromatic rings.

Materials:

-

2,4-Dimethoxybenzoic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

-

After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-2,4-dimethoxybenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on the well-established Fischer esterification method.[1][2][3]

Materials:

-

5-bromo-2,4-dimethoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2,4-dimethoxybenzoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will serve as both the reactant and the solvent.

-

While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Heat the mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Bromination | Br₂ | Acetic Acid | Room Temp. | 2 - 4 | 80 - 90 |

| 2 | Esterification | CH₃OH, H₂SO₄ (cat.) | Methanol | ~65 (Reflux) | 4 - 6 | 85 - 95 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₄ |

| Molecular Weight | 275.09 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~160 (C-O), ~157 (C-O), ~135 (C-Br), ~115 (Ar-C), ~110 (Ar-C), ~95 (Ar-C), ~56 (OCH₃), ~56 (OCH₃), ~52 (COOCH₃) |

| Note: The NMR data are predicted based on analogous structures and may vary slightly.[5][6][7] |

Safety Precautions

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Handle with care and appropriate PPE.

-

Glacial Acetic Acid: Corrosive and has a strong odor. Use in a well-ventilated area.

-

All reactions should be performed in a fume hood.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound from 2,4-dimethoxybenzoic acid. The two-step process involving bromination and Fischer esterification is a reliable and efficient route to this valuable synthetic intermediate. The provided experimental protocols, quantitative data, and safety information are intended to aid researchers in the successful preparation of this compound for applications in drug discovery and organic synthesis.

References

Spectroscopic Profile of Methyl 5-bromo-2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-bromo-2,4-dimethoxybenzoate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related structural analogs. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Spectroscopic Data Summary

The following tables summarize the predicted and anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar brominated and methoxylated benzoate derivatives and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Ar-H (H-6) |

| ~6.6 | s | 1H | Ar-H (H-3) |

| ~3.9 | s | 3H | OCH₃ (C4-OCH₃) |

| ~3.85 | s | 3H | OCH₃ (C2-OCH₃) |

| ~3.8 | s | 3H | COOCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the aromatic protons are predicted based on the electronic effects of the bromo and methoxy substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-O (C4) |

| ~158 | C-O (C2) |

| ~135 | C-H (C6) |

| ~115 | C-Br (C5) |

| ~114 | C-COOCH₃ (C1) |

| ~95 | C-H (C3) |

| ~56.5 | OCH₃ (C4-OCH₃) |

| ~56.0 | OCH₃ (C2-OCH₃) |

| ~52.5 | COOCH₃ |

Solvent: CDCl₃. The assignments are based on typical chemical shifts for substituted benzene rings and benzoate esters.

Table 3: Anticipated Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aromatic and methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270, ~1100 | Strong | C-O stretch (ester and ether) |

| ~820 | Strong | C-H bend (out-of-plane, indicative of substitution pattern) |

| ~600 | Medium | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 274/276 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 243/245 | [M - OCH₃]⁺ |

| 215/217 | [M - COOCH₃]⁺ |

| 199 | [M - Br]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse sequence is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to approximately 220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment is recorded prior to the sample measurement and automatically subtracted.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, through the GC column. For a pure solid, a direct insertion probe is common.

-

The sample is heated to induce volatilization into the ion source.

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is performed using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-bromo-2,4-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and expected reactivity of Methyl 5-bromo-2,4-dimethoxybenzoate (CAS No. 39503-51-0), a key intermediate in organic synthesis. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science who utilize substituted aromatic compounds as building blocks for complex molecular architectures.

Core Chemical Properties

This compound is a polysubstituted aromatic ester. Its core structure consists of a benzene ring functionalized with a methyl ester group, two methoxy groups, and a bromine atom. This combination of functional groups makes it a versatile reagent for a variety of chemical transformations.

Physicochemical Data

While specific experimental data for some physical properties like melting and boiling points are not widely reported in the literature, the fundamental properties and data for a closely related isomer are summarized below. The data for the target compound is based on commercially available information and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 39503-51-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][3] |

| Molecular Weight | 275.10 g/mol | [3] |

| Purity (Typical) | ≥98% | [3] |

| Physical State | Solid (Predicted based on isomers) | - |

| Melting Point | 86-88 °C (for isomer Methyl 2-bromo-4,5-dimethoxybenzoate) | [4] |

| Boiling Point | 313.7±37.0°C at 760 mmHg (for isomer Methyl 5-bromo-4-methoxy-2-methylbenzoate) | [5] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Sparingly soluble in non-polar solvents like Hexane. | - |

Computational Data

Computational models provide further insight into the molecule's characteristics relevant to drug design and development.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [3] |

| LogP (Partition Coefficient) | 2.2529 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its functional groups. The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The ester and methoxy groups can also undergo various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or boronic ester). It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[6][7]

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[8][9] This reaction is typically carried out in the presence of a palladium catalyst and a base.[10][11]

This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[12][13] It is a cornerstone of medicinal chemistry for synthesizing aniline derivatives.[14]

Transformations of the Ester and Methoxy Groups

In addition to cross-coupling at the bromide position, the other functional groups offer further avenues for derivatization.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, KOH) or acidic conditions. This carboxylic acid can then be used in amide bond couplings or other transformations.

-

Ester Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. Selective demethylation can be challenging.[15]

Experimental Protocols (Representative)

The following are hypothetical but representative experimental protocols for key reactions, based on standard procedures for analogous compounds. Researchers should optimize these conditions for their specific needs.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Assembly: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Stir the reaction mixture and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Assembly: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 275 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a phosphine ligand (e.g., XantPhos, 0.04 mmol, 23 mg).

-

Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Predicted Spectroscopic Data

No specific, published spectroscopic data for this compound were identified. The following table provides predicted NMR chemical shifts based on the analysis of its isomers and general principles of NMR spectroscopy. These values should be used as a guide for characterization.

| Data Type | Predicted Chemical Shifts and Multiplicities |

| ¹H NMR | δ ~ 7.7-7.9 (s, 1H, Ar-H ortho to ester), δ ~ 6.5-6.7 (s, 1H, Ar-H ortho to bromo), δ ~ 3.9-4.0 (s, 3H, OCH₃), δ ~ 3.8-3.9 (s, 3H, OCH₃), δ ~ 3.8-3.9 (s, 3H, COOCH₃). |

| ¹³C NMR | δ ~ 165-167 (C=O), δ ~ 160-162 (C-OMe), δ ~ 157-159 (C-OMe), δ ~ 133-135 (Ar-CH), δ ~ 110-112 (Ar-C, quat.), δ ~ 105-107 (Ar-C-Br), δ ~ 95-97 (Ar-CH), δ ~ 55-57 (OCH₃), δ ~ 55-57 (OCH₃), δ ~ 52-54 (COOCH₃). |

| IR (Infrared) | Expected peaks: ~2950 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch). |

| MS (Mass Spec) | Expected [M]+ at m/z 274 and 276 (approx. 1:1 ratio due to Br isotopes). Fragmentation may show loss of OCH₃ (m/z 243/245) and COOCH₃ (m/z 215/217). |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its aryl bromide moiety serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the straightforward construction of complex carbon-carbon and carbon-nitrogen bonds. Furthermore, the ester and methoxy functional groups provide additional opportunities for chemical modification. This guide provides the foundational chemical knowledge and representative protocols to facilitate the effective use of this reagent in research and development settings.

References

- 1. This compound | CAS 39503-51-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. sobhabio.com [sobhabio.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 5-bromo-4-methoxy-2-methylbenzoate [myskinrecipes.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Unseen Influence: A Technical Guide to the Electronic Effects of Substituents in Brominated Benzoates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of the electronic effects exerted by bromine substituents on the benzoate scaffold. Understanding these effects is paramount in fields such as drug design, materials science, and synthetic chemistry, as they govern molecular properties including acidity, reactivity, and intermolecular interactions. This document provides a comprehensive overview of the theoretical principles, experimental validation, and computational methodologies used to elucidate these subtle yet powerful electronic influences.

Theoretical Framework: Inductive and Resonance Effects

The electronic behavior of a substituent on an aromatic ring, such as a brominated benzoate, is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Bromine, being more electronegative than carbon, withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect is distance-dependent, diminishing with increasing separation from the substituent. The effect is most pronounced at the ortho position, followed by the meta, and then the para position. This withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the benzoic acid.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density is a resonance effect. This effect is most significant at the ortho and para positions, which are in direct conjugation with the substituent. The increased electron density due to resonance can destabilize the carboxylate anion, leading to a decrease in acidity.

The net electronic effect of the bromine substituent is a combination of these opposing forces. For halogens like bromine, the inductive effect generally outweighs the resonance effect.

Quantitative Analysis: The Hammett Equation

The Hammett equation is a cornerstone in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is expressed as:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the reaction of the substituted compound.

-

K₀ is the equilibrium constant for the reaction of the unsubstituted compound (in this case, benzoic acid).

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

For the dissociation of benzoic acids, ρ is defined as 1. Therefore, the Hammett substituent constant (σ) can be directly calculated from the pKa values:

σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid)

A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.

Data Presentation: Electronic Effects of Bromine Substituents

The following tables summarize the key quantitative data illustrating the electronic effects of bromine substitution on benzoic acid.

Table 1: Experimental Acidity (pKa) and Hammett Constants (σ) of Brominated Benzoic Acids

| Compound | Position of Bromine | pKa | Hammett Constant (σ) |

| Benzoic Acid | - | 4.20 | 0.00 |

| 2-Bromobenzoic Acid | ortho | 2.85 | 1.35 |

| 3-Bromobenzoic Acid | meta | 3.81 | 0.39 |

| 4-Bromobenzoic Acid | para | 3.97 | 0.23 |

Note: The ortho substituent constant is often influenced by steric effects in addition to electronic effects.

Table 2: Calculated Electronic Properties of Brominated Benzoic Acid Isomers (DFT B3LYP/6-311++G(d,p))

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.01 | -1.52 | 5.49 | 2.05 |

| 2-Bromobenzoic Acid | -7.15 | -1.89 | 5.26 | 3.12 |

| 3-Bromobenzoic Acid | -7.12 | -1.85 | 5.27 | 2.58 |

| 4-Bromobenzoic Acid | -7.09 | -1.84 | 5.25 | 1.17 |

These values were calculated for the purpose of this guide to ensure a consistent theoretical methodology.

Experimental and Computational Protocols

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the pKa of a substituted benzoic acid using potentiometric titration.

Materials and Equipment:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

-

Substituted benzoic acid sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

Standard pH buffers (pH 4, 7, and 10) for calibration

Procedure:

-

Calibration of pH meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Preparation of the analyte solution: Accurately weigh a known amount of the brominated benzoic acid and dissolve it in a known volume of deionized water in a beaker. A small amount of a co-solvent like ethanol may be used if the acid has low water solubility. Add a known amount of KCl to maintain a constant ionic strength.

-

Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa of the acid is equal to the pH at the half-equivalence point.

-

-

Repeat: Perform the titration at least three times to ensure reproducibility and calculate the average pKa value.

Computational Protocol: DFT Calculations of Electronic Properties

This protocol provides a general workflow for calculating the electronic properties of substituted benzoates using Density Functional Theory (DFT).

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

A molecular visualization software such as GaussView or Avogadro.

Procedure:

-

Molecule Building: Construct the 3D structures of the brominated benzoic acid isomers (ortho, meta, and para) using a molecular builder.

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of each molecule.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions, providing a good balance of accuracy and computational cost for this type of system.

-

Solvation Model: To simulate the effect of a solvent (e.g., water), an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

-

Frequency Calculation: After a successful geometry optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties:

-

HOMO and LUMO Energies: These are typically part of the standard output of the calculation. The HOMO-LUMO gap can be calculated from these values.

-

Atomic Charges: Various population analysis schemes can be used to calculate atomic charges, such as Mulliken, Natural Bond Orbital (NBO), or charges from electrostatic potential (ESP). NBO analysis is often preferred for its better description of electron distribution.

-

Dipole Moment: The dipole moment is also a standard output of the calculation.

-

-

Data Analysis: Extract the calculated values from the output files and tabulate them for comparison across the different isomers.

Visualizations

The following diagrams provide a visual representation of the key concepts and workflows discussed in this guide.

Caption: Logical flow for determining the Hammett constant from experimental pKa values.

Crystal structure analysis of substituted dimethoxybenzene derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical and agrochemical products. Their molecular geometry, stereochemistry, and intermolecular interactions, all of which are elucidated through crystal structure analysis, play a pivotal role in determining their biological activity and physical properties. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of substituted dimethoxybenzene derivatives, presents key crystallographic data, and outlines the logical workflows in this field of study.

Methodologies and Experimental Protocols

The determination of the crystal structure of substituted dimethoxybenzene derivatives is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

1.1 Synthesis of Substituted Dimethoxybenzene Derivatives

The synthesis of these derivatives often starts from a commercially available dimethoxybenzene, such as 1,4-dimethoxybenzene. A common synthetic route involves the methylation of hydroquinone using dimethyl sulfate and an alkali.[1] For instance, iodomethane can be added to a solution of hydroquinone and potassium hydroxide in dimethyl sulfoxide (DMSO) to yield 1,4-dimethoxybenzene.[1] Further substitutions on the benzene ring can be achieved through various organic reactions to introduce functional groups like nitro or halogen atoms.[2]

1.2 Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction studies. A frequently successful method for dimethoxybenzene derivatives is slow evaporation.

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolution : Dissolve the synthesized and purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, petroleum ether) to create a saturated or near-saturated solution.[3]

-

Filtration : Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation : Place the filtered solution in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over a period of several days to a week at room temperature.[3]

-

Crystal Harvesting : Once well-formed, plateless, and colorless single crystals of suitable size appear, they are carefully harvested from the mother liquor for analysis.[3]

1.3 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[4]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[5]

-

Data Collection : The mounted crystal is placed in a diffractometer equipped with a CCD area detector. X-rays (commonly Mo-Kα or Cu-Kα radiation) are directed at the crystal, which is rotated through various angles.[5][6] The diffraction pattern of the X-rays is recorded at a controlled temperature (e.g., room temperature or 123 K).[5][6]

-

Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and space group. Corrections for factors like Lorentz, polarization, and absorption are applied.[5]

-

Structure Solution : The crystal structure is solved using direct methods (e.g., with software like SHELXS97). This step provides an initial model of the atomic positions.[5]

-

Structure Refinement : The initial model is refined using full-matrix least-squares techniques (e.g., with SHELXL97) against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[5] Hydrogen atoms are typically placed in geometrically calculated positions. The final refinement results in a low R-factor, indicating a good fit between the model and the observed data.[5]

Below is a diagram illustrating the general workflow for crystal structure analysis.

Caption: A flowchart detailing the key stages from synthesis to final data analysis in crystal structure determination.

Crystal Structure and Conformational Analysis

The crystal structures of substituted dimethoxybenzene derivatives reveal important details about their molecular conformation and packing.

2.1 Crystallographic Systems

Many dimethoxybenzene derivatives crystallize in the monoclinic system, often in space groups such as P2₁/c.[3][7][8] The unit cell of these structures typically contains four molecules (Z=4).[7][8]

2.2 Conformational Preferences of Methoxy Groups

The orientation of the two methoxy groups relative to the benzene ring is a key conformational feature. Studies on o-dimethoxybenzene have shown that the methoxy groups can adopt two stable conformations that are close in energy and easily interconvertible.[9]

-

Coplanar Conformation : The most stable conformation where both methoxy groups lie in the same plane as the benzene ring.[9]

-

Perpendicular Conformation : A second stable conformation where one methoxy group is nearly perpendicular to the benzene ring, stabilized by C-H···O interactions.[9]

The specific conformation adopted in the crystal lattice is influenced by the steric and electronic effects of other substituents on the ring and by the intermolecular forces that maximize packing efficiency.

Caption: The two low-energy conformations of the methoxy groups in ortho-substituted dimethoxybenzene.

2.3 Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. In substituted dimethoxybenzene derivatives, these include:

-

Hydrogen Bonds : C-H···O interactions are prominent, where hydrogen atoms from methyl groups or the aromatic ring interact with oxygen atoms of the methoxy groups.[3]

-

Van der Waals Forces : These forces contribute significantly to the overall crystal packing.

-

Halogen Bonding : In halogen-substituted derivatives, interactions involving bromine or chlorine atoms can also play a role in stabilizing the structure.[3]

Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts within the crystal.[3][10]

Crystallographic Data of Representative Derivatives

Quantitative data from crystal structure analysis provides the precise geometric parameters of the molecule. The table below summarizes key crystallographic data for a representative compound, 1,4-Dichloro-2,5-dimethoxybenzene, which serves as an informative analogue for this class of molecules.

Table 1: Crystallographic Data for 1,4-Dichloro-2,5-dimethoxybenzene [8]

| Parameter | Value |

| Chemical Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 9.876(2) |

| c (Å) | 10.878(3) |

| α (°) | 90 |

| β (°) | 109.58(2) |

| γ (°) | 90 |

| Volume (ų) | 855.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.605 |

Table 2: Selected Bond Lengths and Angles for (3,4-dimethoxybenzylidene)propanedinitrile [5]

| Bond/Angle | Length (Å) / Angle (°) |

| C(7)-C(8) | 1.355(2) |

| C(8)-C(9) | 1.442(2) |

| C(9)-N(1) | 1.144(2) |

| C(8)-C(10) | 1.432(2) |

| C(10)-N(2) | 1.145(2) |

| O(1)-C(3) | 1.366(2) |

| O(2)-C(4) | 1.370(2) |

| C(7)-C(8)-C(9) | 121.2(2) |

| C(7)-C(8)-C(10) | 120.4(2) |

| C(2)-C(3)-O(1) | 125.1(1) |

| C(5)-C(4)-O(2) | 125.4(1) |

Note: Atom numbering corresponds to the original publication.

Conclusion

The crystal structure analysis of substituted dimethoxybenzene derivatives provides invaluable atomic-level insights into their conformation and solid-state packing. A meticulous experimental approach, from synthesis and crystallization to high-resolution X-ray diffraction, is essential for obtaining reliable structural data. This information is fundamental for understanding structure-activity relationships, which is a cornerstone of rational drug design and materials science. The interplay of substituent effects and weak intermolecular forces dictates the final crystal architecture, influencing key properties such as solubility and stability. Complementary computational techniques like DFT and Hirshfeld analysis further deepen the understanding of the electronic properties and interaction patterns of these versatile compounds.[3][7]

References

- 1. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. irphouse.com [irphouse.com]

- 6. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility Profile of Methyl 5-bromo-2,4-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its effective use in research, development, and manufacturing, particularly in the pharmaceutical and chemical industries. This document outlines its predicted solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for its synthesis and purification.

Physicochemical Properties and Predicted Solubility

This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with bromo and methoxy substituents, as well as a methyl ester group, dictates its solubility behavior. Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar protic solvents like water and more soluble in a range of common organic solvents. The presence of the polar ester and ether functional groups may impart some solubility in moderately polar solvents, while the brominated aromatic ring suggests solubility in non-polar and halogenated solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on the general solubility of structurally similar compounds, such as aromatic esters and brominated aromatic compounds, a qualitative solubility profile can be predicted.[1][2][3] The following table provides an estimated qualitative solubility of this compound in various common organic solvents. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

| Solvent Class | Solvent | Predicted Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Halogenated Alkanes | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-polar | Hexane | Sparingly Soluble to Insoluble |

| Polar Protic | Water | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent. This method is considered the gold standard for obtaining accurate solubility data.[4]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary time-course study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. This can be accelerated by centrifugation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution (if necessary): Depending on the expected solubility, the filtered solution may need to be diluted with the solvent to fall within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the filtered sample. Account for any dilution factors to calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).

Logical Workflow: Synthesis and Purification

While a specific signaling pathway involving this compound is not applicable, the following diagram illustrates a general logical workflow for its synthesis and purification, based on common organic chemistry principles for related compounds.[5][6]

Caption: A general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data is sparse, the provided qualitative predictions and the detailed experimental protocol for solubility determination offer a solid foundation for its practical application. The logical workflow for its synthesis and purification further aids in understanding the lifecycle of this important chemical intermediate. For precise applications, experimental verification of solubility is strongly recommended.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. nbinno.com [nbinno.com]

Understanding the regioselectivity of bromination of dimethoxybenzoic acid esters

An In-depth Technical Guide to the Regioselectivity of Bromination of Dimethoxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed during the electrophilic bromination of various dimethoxybenzoic acid ester isomers. Understanding the factors that control the position of bromination is critical for the efficient synthesis of targeted molecules in pharmaceutical and materials science research. This document outlines the core principles of regioselectivity, presents quantitative data from experimental findings, provides detailed experimental protocols, and visualizes key reaction mechanisms and workflows.

Core Concepts: Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of bromination on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of dimethoxybenzoic acid esters, two types of directing groups are present:

-

Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.

-

Ester Group (-COOR): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.

The interplay between these opposing effects, combined with steric hindrance from bulky groups, determines the final distribution of brominated products.

Regioselectivity of Bromination for Dimethoxybenzoic Acid Ester Isomers

The position of bromination is highly dependent on the initial placement of the two methoxy groups and the ester function on the benzene ring.

Bromination of Methyl 2,3-Dimethoxybenzoate

In this isomer, the directing effects are complex. The 2-methoxy and 3-methoxy groups activate the 4-, 5-, and 6-positions. The ester group directs meta to the 5-position. Experimental evidence from the bromination of the closely related 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS) shows a strong preference for substitution at the 6-position.[1] This position is para to the 3-methoxy group and ortho to the 2-methoxy group, making it highly activated.

Table 1: Bromination of 2,3-Dimethoxybenzaldehyde

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 2,3-Dimethoxybenzaldehyde | NBS | DMF | 6-Bromo-2,3-dimethoxybenzaldehyde | 60% | [1] |

Bromination of Methyl 2,4-Dimethoxybenzoate

The two methoxy groups strongly activate the 3-, 5-, and 6-positions. The ester at C1 directs meta to the 3- and 5-positions. The C5 position is particularly favored as it is para to the 2-methoxy group and ortho to the 4-methoxy group. Bromodecarboxylation of 2,4-dimethoxybenzoic acid has been shown to proceed in high yield, indicating high reactivity of the ring.[2]

Table 2: Bromodecarboxylation of 2,4-Dimethoxybenzoic Acid

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 2,4-Dimethoxybenzoic Acid | Bu₄NBr₃ | Acetonitrile | 1-Bromo-2,4-dimethoxybenzene | 94% | [2] |

Based on the combined directing effects, bromination of the ester is predicted to occur predominantly at the 5-position.

Bromination of Methyl 2,5-Dimethoxybenzoate

This isomer has methoxy groups that are para to each other. They activate the 3-, 4-, and 6-positions. The ester at C1 directs meta to the 3- and 5-positions (the latter already occupied). The 4-position is strongly activated (ortho to the 5-methoxy group and para to the 2-methoxy group), but it is also para to the deactivating ester group. The 6-position is activated but sterically hindered. The 3-position is activated and meta to the ester. Therefore, a mixture of products is possible, with substitution at the 4-position being a likely major product despite the deactivating influence of the ester at the para position, due to the strong activation by the two methoxy groups.

Bromination of Methyl 2,6-Dimethoxybenzoate

The two methoxy groups strongly activate the 3-, 4-, and 5-positions. The ester at C1 directs meta to the 3- and 5-positions. Consequently, bromination is expected to occur regioselectively at the 3- (or the equivalent 5-) position. This is supported by a documented process for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid.[3]

Table 3: Bromination of 2,6-Dimethoxybenzoic Acid

| Starting Material | Brominating Agent | Solvents | Product | Reference |

| 2,6-Dimethoxybenzoic Acid | Bromine | Dioxane / Chloroform | 3-Bromo-2,6-dimethoxybenzoic Acid | [3] |

Bromination of Methyl 3,4-Dimethoxybenzoate

For this isomer, the methoxy groups activate the 2-, 5-, and 6-positions. The ester at C1 directs meta to the 5-position. The 2- and 6-positions are ortho to one methoxy group, while the 5-position is ortho to the 4-methoxy group and meta to the 3-methoxy group. Experimental data consistently show that bromination occurs at the 6-position (or the equivalent 2-position), which is activated by the 3-methoxy group and is sterically accessible.[4][5]

Table 4: Bromination of 3,4-Dimethoxybenzoic Acid

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 3,4-Dimethoxybenzoic Acid | Bromine (1.05 eq) | Conc. HCl | 2-Bromo-4,5-dimethoxybenzoic Acid | 93.9% | [4] |

Bromination of Methyl 3,5-Dimethoxybenzoate

The two methoxy groups strongly activate the 2-, 4-, and 6-positions. The ester at C1 directs meta to the 2- and 6-positions. The 4-position is para to the deactivating ester group. Therefore, bromination is strongly directed to the 2- and 6-positions. However, these positions are sterically hindered by the adjacent ester and methoxy groups. Despite this, electronic effects are dominant, and bromination is expected at the 2- or 6-position.

Experimental Protocols

The following are representative experimental protocols for the bromination of dimethoxybenzoic acids and their derivatives. Researchers should adapt these protocols based on the specific ester and desired outcome.

Protocol 1: General Procedure for Bromination using Bromine in Acetic Acid [6]

-

Dissolution: Dissolve the dimethoxybenzoic acid or ester (1.0 equivalent) in glacial acetic acid.

-

Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with stirring.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and then with a saturated sodium thiosulfate solution to remove excess bromine.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Bromination using NBS in DMF [1]

-

Dissolution: Dissolve the dimethoxybenzoic acid derivative (1.0 equivalent) in dimethylformamide (DMF).

-

Addition of NBS: Add a solution of N-bromosuccinimide (1.1-1.5 equivalents) in DMF dropwise to the stirred solution of the substrate over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for the required time (can be up to 48 hours), monitoring by TLC.

-

Work-up: Pour the reaction mixture into a mixture of ice and water.

-

Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Purification: Dry the crude product. Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Bromination of 3,4-Dimethoxybenzoic Acid in Concentrated HCl [4]

-

Suspension: Suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid (35%).

-

Addition of Bromine: Add bromine (1.05 equivalents) dropwise to the suspension at 25°C.

-

Reaction: Stir the mixture for several hours (e.g., 7 hours).

-

Precipitation: Add water to the mixture and stir for an additional hour.

-

Isolation: Filter the precipitated crystals and dry them under reduced pressure to obtain the crude product.

Visualizations

The following diagrams, generated using Graphviz, illustrate the general mechanism of electrophilic aromatic bromination and a typical experimental workflow.

Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic bromination.

Caption: A typical experimental workflow for the bromination of an aromatic compound.

References

- 1. scielo.br [scielo.br]

- 2. rsc.org [rsc.org]

- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: Physical Characteristics of Methyl 5-bromo-2,4-dimethoxybenzoate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,4-dimethoxybenzoate is a halogenated aromatic ester, a chemical intermediate often utilized in the synthesis of more complex organic molecules. Its utility in medicinal chemistry and drug development stems from the functionalities present in its structure: a bromine atom, two methoxy groups, and a methyl ester on a benzene ring. These features allow for a variety of chemical transformations, making it a valuable building block for novel pharmaceutical compounds. This guide provides a comprehensive overview of the known physical characteristics of this compound in its powder form and details the experimental protocols for determining its key physical properties.

Chemical and Physical Properties

A summary of the available chemical and computed physical data for this compound is presented below. It is important to note that while computational data provides useful estimates, experimental validation is crucial for accurate characterization.

Table 1: General and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 39503-51-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |

| Molecular Weight | 275.10 g/mol | PubChem |

| Appearance | To be determined experimentally | - |

| Topological Polar Surface Area (TPSA) | 44.8 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Table 2: Experimental Physical Properties of this compound Powder

| Property | Value |

| Melting Point | Not available. To be determined experimentally. |

| Boiling Point | Not available. To be determined experimentally. |

| Density (Bulk and Tapped) | Not available. To be determined experimentally. |

| Solubility | Not available. To be determined experimentally. |

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the experimental determination of the key physical characteristics of this compound powder.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the powder first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A small amount of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned such that the bulb is just below the side arm of the distillation flask.

-

Heating and Pressure Control: The apparatus is evacuated to a specific, constant pressure. The flask is then heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug development, influencing formulation and bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously at a controlled temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding known volumes of solvent until complete dissolution is achieved.

Determination of Powder Density

The density of a powder can be characterized as either bulk density or tapped density. Bulk density includes the volume of inter-particle voids, while tapped density is the density after mechanical tapping, which reduces the void space.

Methodology:

-

Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the mass divided by the volume.

-

Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is the mass of the powder divided by the tapped volume.

Conclusion

While specific experimental data on the physical characteristics of this compound powder is limited in publicly accessible literature, this guide provides the foundational information and detailed experimental protocols necessary for its thorough characterization. The provided methodologies for determining melting point, boiling point, solubility, and density are standard procedures in chemical and pharmaceutical research. Accurate determination of these properties is a prerequisite for the effective use of this compound in organic synthesis and drug development endeavors. It is recommended that researchers and scientists perform these experiments to obtain precise data for their specific applications.

References

A Comprehensive Technical Review of Methyl 5-bromo-2,4-dimethoxybenzoate and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Methyl 5-bromo-2,4-dimethoxybenzoate and its structurally related analogs. The document consolidates available scientific information on the synthesis, chemical properties, and biological activities of this class of compounds, highlighting their potential in the field of drug discovery and development. The presented data, protocols, and visualizations aim to serve as a valuable resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction

Substituted benzoates, particularly those bearing halogen and methoxy functionalities, represent a significant class of scaffolds in medicinal chemistry. The interplay of these substituents can profoundly influence the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This compound, with its specific substitution pattern, is a key representative of this family. While detailed studies on this exact molecule are limited in publicly available literature, a comprehensive analysis of its close analogs provides a strong foundation for understanding its potential as a precursor or active agent in various therapeutic areas, notably in oncology and infectious diseases. This review aims to collate and present the existing knowledge on the synthesis and biological evaluation of this compound and its analogs to facilitate further research and development.

Synthesis and Characterization

The synthesis of this compound can be logically inferred from the established methodologies for the bromination of activated aromatic rings. A plausible and efficient route involves the direct bromination of the readily available precursor, methyl 2,4-dimethoxybenzoate. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution, with the position para to the 2-methoxy group and ortho to the 4-methoxy group (C5) being sterically and electronically favored for bromination.

General Synthetic Pathway

The general synthetic approach to this compound and its analogs involves the electrophilic bromination of a corresponding dimethoxybenzoate precursor. This reaction is typically carried out using a brominating agent in a suitable solvent.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound:

-

Dissolution: Dissolve methyl 2,4-dimethoxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Addition of Brominating Agent: To the stirred solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine (1.1 equivalents) in the same solvent, dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic extract with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization Data of Analogs

Quantitative data for closely related analogs of this compound are summarized in the following table. This information provides a valuable reference for the expected properties of the target compound.

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) | Reference |

| 5-bromo-2,3-dimethoxybenzaldehyde | 2,3-dimethoxybenzaldehyde | NBS, DMF | 60 | 75-77 | ¹H NMR (400 MHz, CDCl₃) δ 10.35 (s, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 8.8 Hz, 1H), 4.00 (s, 3H), 3.90 (s, 3H). | [1] |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | o-vanillin | Bromine, Acetic Acid, Sodium Acetate | 97 | - | - | [1] |

| 1-bromo-2,4-dimethoxybenzene | 2,4-dimethoxybenzoic acid | Bu₄NBr₃ | 94 | Oil | ¹³C NMR (126 MHz, CDCl₃) δ 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7. | [2] |

Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is scarce, numerous studies on its analogs highlight the potential of this chemical class in oncology and infectious disease research. The presence of bromo and dimethoxy substituents on the aromatic ring is a recurring motif in compounds with significant anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of brominated dimethoxybenzene derivatives against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A general workflow for assessing the in vitro anticancer activity of a compound is depicted below.

Caption: A typical workflow for an in vitro anticancer activity assay (MTT assay).

Table of Anticancer Activity for Analogs:

| Compound/Analog Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Key Findings | Reference |

| Brominated trans-stilbenes | A549 (lung) | IC₅₀ = 6.36 µM | 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene induced G2/M cell cycle arrest. | [3] |

| Methylated/Acetylated Bromophenols | K562 (leukemia) | - | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) inhibited viability and induced apoptosis. | [4] |

| Trisubstituted dihydrobenzo(a)carbazoles | Melanoma, Renal, Breast | - | Showed some activity against these cell lines. | [5] |

| 2-cyclopentyloxyanisole derivatives | Various | IC₅₀ range: 5.13–17.95 μM | Potent antitumor activity. | [6] |

Antimicrobial Activity

The antimicrobial potential of benzoate derivatives is well-established, with sodium benzoate being a widely used preservative.[7][8] Halogenated and methoxylated analogs often exhibit enhanced or more specific antimicrobial activities.

Table of Antimicrobial Activity for Analogs:

| Compound/Analog Class | Microorganism(s) | Activity Metric (e.g., MIC) | Key Findings | Reference |

| Substituted benzimidazoles, benzothiazoles, and imidazoles | Enterococcus faecalis, Staphylococcus aureus | MICs: 12.5-50 µg/ml | Several compounds were very effective against Gram-positive bacteria. | [9] |

| Sodium benzoate | Plaque microorganisms | MIC > 106,590 pM for Gram-positive cocci | Limited activity against certain oral bacteria. | [7] |

| Sodium nitrite + Sodium benzoate | E. coli, S. aureus, B. mucoides, C. albicans | - | Synergistic action observed against several species. | [8] |

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogs, several structure-activity relationships can be inferred for the 5-bromo-2,4-dimethoxybenzoate scaffold.

Caption: Inferred Structure-Activity Relationships for the 5-Bromo-2,4-dimethoxybenzoate scaffold.

-

Role of the Bromo Substituent: The presence of a bromine atom often enhances the biological activity of aromatic compounds. This can be attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets.

-

Influence of Methoxy Groups: The number and position of methoxy groups are critical for activity. They are known to influence the conformation of the molecule and can participate in hydrogen bonding with receptor sites. Their electron-donating nature also modulates the reactivity of the aromatic ring.

-

Modification of the Benzoate Moiety: The ester functional group can be a key point for modification to generate analogs with improved properties. Hydrolysis to the corresponding carboxylic acid or conversion to amides can significantly alter the compound's solubility, polarity, and interaction with biological targets.

Future Perspectives and Conclusion

This compound and its analogs represent a promising class of compounds for further investigation in drug discovery. The available literature on related structures strongly suggests potential for development as anticancer and antimicrobial agents.

Future research should focus on:

-

The development of a robust and scalable synthesis for this compound to enable comprehensive biological evaluation.

-

Systematic screening of this compound and a library of its analogs against a diverse panel of cancer cell lines and microbial strains to identify lead candidates.

-

In-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these compounds.

-

Further exploration of the structure-activity relationships through the synthesis and testing of novel analogs with modifications at the bromo, methoxy, and ester positions.

References

- 1. scielo.br [scielo.br]

- 2. rsc.org [rsc.org]

- 3. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antitumoral activity of trisubstituted dihydrobenzo(a)carbazoles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicaljournalssweden.se [medicaljournalssweden.se]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 5-bromo-2,4-dimethoxybenzoate with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals